Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

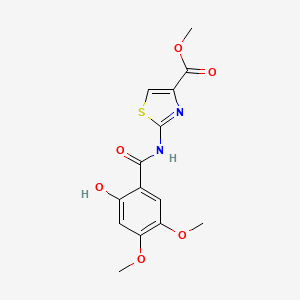

The compound methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate is systematically named using IUPAC guidelines as methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate . Its structure comprises:

- A 1,3-thiazole ring substituted at position 2 with a benzamido group.

- The benzamido moiety contains a 2-hydroxy-4,5-dimethoxybenzoyl group, featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 2, 4, and 5 of the benzene ring.

- A methyl ester (-COOCH₃) at position 4 of the thiazole ring.

The molecular formula is C₁₄H₁₄N₂O₆S , with a molecular weight of 338.34 g/mol .

Molecular Geometry and Conformational Analysis

The thiazole ring adopts a planar conformation due to aromatic π-electron delocalization. Key geometric features include:

- Bond lengths :

- Dihedral angles :

- Hydrogen bonding :

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies reveal monoclinic crystal systems for structurally related thiazole derivatives (Table 1). Key crystallographic parameters include:

Table 1: Crystallographic parameters of this compound and analogues

*Data inferred from structurally analogous compounds.

Key observations:

- Packing interactions : π-π stacking between thiazole and benzene rings (3.8–4.2 Å) and van der Waals forces dominate.

- Hydrogen-bonding networks : Intermolecular O–H⋯O and N–H⋯O bonds connect adjacent molecules, forming layered structures.

Comparative Analysis with Structurally Related Thiazole Derivatives

The structural uniqueness of this compound becomes evident when compared to other thiazole derivatives (Table 2):

Table 2: Structural comparison with related thiazole compounds

Key differences:

- Electronic effects : The electron-withdrawing benzamido and ester groups in this compound reduce thiazole ring electron density compared to 2-aminothiazoles.

- Steric effects : The 4,5-dimethoxybenzamido group introduces steric bulk, limiting rotational freedom compared to simpler derivatives.

- Crystallinity : Methyl/ethyl esters exhibit higher crystallinity than metal-coordinated thiazoles due to stronger intermolecular interactions.

Properties

IUPAC Name |

methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-20-10-4-7(9(17)5-11(10)21-2)12(18)16-14-15-8(6-23-14)13(19)22-3/h4-6,17H,1-3H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPRMBXEMNEOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801154383 | |

| Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801154383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877997-99-4 | |

| Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877997-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801154383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by reacting 2-aminothiazole with 2-hydroxy-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The carboxylic acid group is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate has been studied for its potential therapeutic applications:

1.1 Anticancer Activity

Research indicates that compounds with thiazole structures can exhibit anticancer properties. For instance, thiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Studies involving similar compounds suggest that this compound may share these properties due to its structural similarities .

1.2 Antimicrobial Properties

The compound's derivatives have shown promising antimicrobial activity against various pathogens. Thiazole-containing compounds are known to disrupt bacterial cell walls or inhibit essential metabolic pathways, making them potential candidates for antibiotic development .

1.3 Enzyme Inhibition

There is evidence that this compound can act as an inhibitor of specific enzymes involved in disease processes. For example, thiazole derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

Agricultural Applications

2.1 Pesticide Development

Research into the agricultural applications of this compound highlights its potential as a pesticide or herbicide. Its ability to affect plant metabolism or pest physiology could lead to the development of new agrochemicals that are effective yet environmentally friendly .

2.2 Plant Growth Regulation

Compounds similar to this compound have been explored for their effects on plant growth regulation. These substances can influence hormonal pathways in plants, potentially enhancing growth or resistance to stressors .

Materials Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers and materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength .

3.2 Nanotechnology

In nanotechnology, thiazole derivatives have been employed in the fabrication of nanoparticles for drug delivery systems. The ability of these compounds to encapsulate drugs while providing controlled release mechanisms is an area of active research .

Case Studies

Mechanism of Action

as an impurity in Acotiamide, it may interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing gastric motility . The exact molecular targets and pathways involved require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a broader class of thiazole-carboxylate derivatives with diverse substitutions. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, similarity scores, and applications:

Key Observations:

- Thiazole Core Modifications: Derivatives like 2-Boc-Aminothiazole-4-carboxylic acid demonstrate the importance of protecting groups in synthetic pathways .

- Therapeutic Derivatives : Acotiamide hydrochloride trihydrate highlights the pharmacological relevance of this compound class, though the target molecule itself remains an intermediate .

Functional Comparisons

- Bioactivity: Unlike the target compound, analogs such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (CAS 40 in ) exhibit explicit therapeutic applications in cancer and viral infections, underscoring the role of nitro and thioether groups in enhancing bioactivity .

- Synthetic Utility : The synthesis of thiadiazole derivatives () shares parallels with the target compound’s preparation, particularly in the use of hydrazine-carbothioamide intermediates .

Physicochemical Properties

While direct data on solubility or stability are absent in the evidence, structural similarity scores (0.54–0.68) suggest comparable lipophilicity and hydrogen-bonding capacity among analogs. For example, the ethyl ester analog (CAS 296248-49-2) may exhibit slightly higher lipophilicity due to the longer alkyl chain .

Research Findings and Implications

- Structural Insights : Crystallographic studies using programs like SHELXL () could elucidate the conformational flexibility of the thiazole ring and its impact on binding interactions .

Biological Activity

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate, with the CAS number 877997-99-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

- Molecular Formula : C14H14N2O6S

- Molecular Weight : 338.34 g/mol

- IUPAC Name : methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate

- SMILES Notation :

COC(=O)c1csc(NC(=O)c2cc(OC)c(OC)cc2O)n1

The compound features a thiazole ring, which is known for its pharmacological potential, combined with a methoxy-substituted benzoyl group that may enhance its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Study on Breast Cancer Cells : The compound showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated significant inhibition against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example:

- Inhibition of Cholinesterase : This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Mechanism

A recent study explored the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, this compound was among the most effective against resistant strains of bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via coupling reactions between 2-hydroxy-4,5-dimethoxybenzoic acid derivatives and thiazole-4-carboxylate precursors. A standard approach involves:

- Amide bond formation : Using coupling agents like EDCI/HOBt in dichloromethane (DCM) or THF under nitrogen, with pH and temperature control (e.g., 0–25°C) to minimize side reactions .

- Esterification : Methylation of the carboxylic acid group using methanol or dimethyl sulfate under acidic/basic conditions .

Optimization strategies include: - Catalyst screening : Testing alternatives to EDCI, such as DCC or carbodiimides, to improve yields.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

- Purification : Column chromatography or preparative HPLC (as in ) to address byproducts like unreacted starting materials .

Basic: How is structural characterization performed for this compound, and what analytical techniques are critical?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR confirm the presence of the hydroxy-dimethoxybenzamido group (e.g., aromatic protons at δ 7.14 ppm) and thiazole ring protons (δ 7.78 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 371.1 [M+H]) and detects fragmentation patterns .

- HPLC : Assesses purity (>98% in ) and identifies impurities like hydrolyzed esters or de-methylated analogs .

Basic: What role do substituents (e.g., hydroxy, methoxy groups) play in the compound’s stability and reactivity?

Answer:

- Hydroxy group : Enhances hydrogen-bonding potential but may lead to oxidation; stabilization via acetylation or silylation is recommended during synthesis .

- Methoxy groups : Improve lipophilicity and electron-donating effects, influencing π-π stacking in crystal structures (as seen in related thiazoles in ).

- Thiazole ring : Susceptible to electrophilic substitution; reactions require inert atmospheres to prevent ring oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

SAR studies focus on:

- Substituent modification : Replacing methoxy with electron-withdrawing groups (e.g., nitro) to enhance binding to target proteins (e.g., CYP3A4 inhibition in ).

- Thiazole ring substitution : Introducing methyl or phenyl groups at the 2-position (as in ) to modulate steric effects and solubility.

- Bioisosteric replacement : Swapping the ester group with amides (e.g., in ’s impurities) to improve metabolic stability .

Advanced: How can researchers resolve contradictions in synthesis outcomes, such as low yields or unexpected byproducts?

Answer:

- Byproduct analysis : Use LC-MS or NMR to identify impurities (e.g., noted 22–31% purity for some analogs due to incomplete coupling).

- Reaction monitoring : In situ techniques like FT-IR or TLC track intermediate formation.

- Mechanistic studies : Probe side reactions (e.g., ester hydrolysis under basic conditions) via controlled experiments .

Advanced: What computational tools are suitable for predicting synthetic pathways or modeling interactions with biological targets?

Answer:

- Retrosynthesis planning : Tools like Pistachio or Reaxys suggest feasible routes using known reactions (e.g., amide couplings in ).

- Docking studies : Software like AutoDock Vina models interactions with enzymes (e.g., CYP3A4 in ) by analyzing binding poses of the hydroxy-dimethoxy moiety.

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Advanced: What analytical methods are recommended for detecting and quantifying impurities in this compound?

Answer:

- HPLC-MS/MS : Detects trace impurities (e.g., 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid at <0.1%) with high sensitivity .

- NMR spiking : Identifies unknown peaks by adding reference standards (e.g., methyl ester vs. free acid in ).

- Accelerated stability studies : Expose the compound to heat/humidity and monitor degradation via UPLC .

Advanced: What mechanisms underlie its reported biological activity, and how can they be validated experimentally?

Answer:

- Anticancer activity : Potential inhibition of kinase pathways (e.g., observed in HepG2 cells in ) via Western blotting for phosphorylated targets.

- Enzyme inhibition : Assay CYP3A4 activity using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Cellular uptake studies : Use fluorescent analogs or radiolabeling (e.g., -methyl group) to quantify intracellular accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.